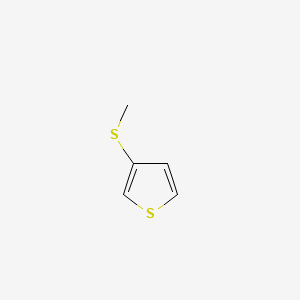

3-(Methylthio)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBVBDWIKXFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334146 | |

| Record name | 3-(Methylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-74-2 | |

| Record name | 3-(Methylthio)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20731-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)thiophene is a key heterocyclic building block in the development of various pharmaceuticals and advanced materials. Its thiophene core, substituted with a methylthio group at the 3-position, imparts unique electronic and steric properties that are leveraged in the design of novel bioactive molecules and organic electronics. This guide provides a comprehensive overview of the primary synthetic routes to 3-(methylthio)thiophene, delving into the mechanistic underpinnings of each method and offering detailed, field-proven experimental protocols.

Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, and anti-cancer properties.[1] The strategic introduction of a methylthio group can significantly modulate these activities and influence the pharmacokinetic profile of drug candidates. Furthermore, in materials science, 3-(methylthio)thiophene serves as a valuable monomer for the synthesis of conducting polymers with tailored properties.

This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles governing the synthesis of this important molecule, empowering researchers to optimize existing methods and develop novel synthetic strategies.

Core Synthetic Strategies

The synthesis of 3-(methylthio)thiophene predominantly relies on the formation of a carbon-sulfur bond at the 3-position of the thiophene ring. The most prevalent and well-established methods involve the generation of a nucleophilic 3-thienyl intermediate, which is then reacted with an electrophilic methylthiolating agent. The primary approaches, which will be discussed in detail, are:

-

Lithiation of 3-Bromothiophene followed by reaction with Dimethyl Disulfide: A robust and high-yielding method that is widely applicable.

-

Grignard Reagent Formation from 3-Bromothiophene and subsequent reaction with Dimethyl Disulfide: An alternative organometallic approach with its own set of advantages and considerations.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods that offer alternative pathways, particularly for more complex thiophene derivatives.

The choice of method often depends on the desired scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups on the thiophene ring.

Method 1: Synthesis via Lithiation of 3-Bromothiophene

This is arguably the most common and efficient laboratory-scale synthesis of 3-(methylthio)thiophene. The strategy involves a halogen-metal exchange reaction to generate a highly reactive 3-lithiothiophene intermediate, which then acts as a potent nucleophile.

Mechanistic Rationale

The synthesis proceeds in two key steps:

-

Formation of 3-Lithiothiophene: 3-Bromothiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The lithium-halogen exchange is a rapid and generally high-yielding reaction that selectively forms the 3-lithiothiophene. The low temperature is crucial to prevent side reactions, such as deprotonation at other positions of the thiophene ring or reaction with the solvent.

-

Nucleophilic Attack on Dimethyl Disulfide: The generated 3-lithiothiophene is a powerful nucleophile. The lone pair of electrons on the carbon atom of the C-Li bond attacks one of the sulfur atoms of dimethyl disulfide (DMDS). This results in the cleavage of the S-S bond and the formation of the desired C-S bond, yielding 3-(methylthio)thiophene and lithium methanethiolate as a byproduct. The reaction is an SN2-type displacement on the sulfur atom.

The overall reaction can be visualized as follows:

Caption: Lithiation of 3-bromothiophene and subsequent thiolation.

Detailed Experimental Protocol

The following protocol is adapted from a patented industrial process, highlighting its practicality and scalability.[2][3]

Materials:

-

3-Bromothiophene

-

n-Butyllithium (in hexanes)

-

Heptane

-

Tetrahydrofuran (THF), anhydrous

-

Dimethyl disulfide (DMDS)

-

Water

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, combine n-butyllithium in hexanes and heptane.

-

Cooling: Cool the reaction mixture to -30°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of THF: Slowly add a portion of anhydrous THF to the cooled reaction mixture.

-

Preparation of 3-Bromothiophene Solution: In a separate flask, prepare a solution of 3-bromothiophene in anhydrous THF.

-

Lithiation: Add the 3-bromothiophene solution dropwise to the reaction mixture over a period of at least 30 minutes, maintaining the internal temperature between -30°C and -25°C.

-

Stirring: After the addition is complete, stir the reaction mixture for 1 hour at the same temperature to ensure complete formation of 3-lithiothiophene.

-

Addition of Dimethyl Disulfide: Add dimethyl disulfide dropwise to the reaction mixture over approximately 45 minutes, while maintaining the temperature between -25°C and -20°C.

-

Stirring: Stir the reaction mixture for an additional hour at this temperature.

-

Warming: Allow the reaction mixture to warm to 0°C.

-

Quenching: Slowly add water to the reaction mixture and stir for 30 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-(methylthio)thiophene.

Quantitative Data:

| Reactant/Product | Molar Ratio | Typical Yield | Purity |

| 3-Bromothiophene | 1.0 | 76%[2] | >98% (by GC) |

| n-Butyllithium | ~1.1 | ||

| Dimethyl Disulfide | ~1.2 |

Method 2: Synthesis via Grignard Reagent

An alternative to the lithiation route is the use of a Grignard reagent. This method is often preferred in industrial settings due to the lower cost and easier handling of magnesium compared to organolithium reagents.

Mechanistic Rationale

The mechanism is analogous to the lithiation method but involves a 3-thienylmagnesium halide intermediate:

-

Formation of the Grignard Reagent: 3-Bromothiophene reacts with magnesium turnings in an ethereal solvent, typically THF, to form 3-thienylmagnesium bromide. A small amount of iodine is often used to activate the magnesium surface.

-

Reaction with Dimethyl Disulfide: The Grignard reagent, while less nucleophilic than the corresponding organolithium compound, is still sufficiently reactive to attack dimethyl disulfide, leading to the formation of 3-(methylthio)thiophene.

Caption: Grignard route to 3-(methylthio)thiophene.

Detailed Experimental Protocol

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Dimethyl disulfide (DMDS)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place the magnesium turnings and a crystal of iodine.

-

Initiation: Add a small amount of a solution of 3-bromothiophene in anhydrous THF to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Grignard Formation: Add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Cooling: Cool the reaction mixture to room temperature.

-

Thiolation: Add dimethyl disulfide dropwise to the Grignard reagent solution. An exothermic reaction may be observed.

-

Stirring: Stir the reaction mixture at room temperature for several hours or overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Work-up: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Method 3: Palladium-Catalyzed Cross-Coupling

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-S bonds. While less common for the direct synthesis of 3-(methylthio)thiophene from simple precursors, these methods are invaluable for more complex substrates or when milder reaction conditions are required.

Mechanistic Rationale

The general catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction involves:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 3-bromothiophene to form a Pd(II) intermediate.

-

Transmetalation or Ligand Exchange: A methylthiolate source, such as sodium thiomethoxide or a tin-based methylthiolating agent, undergoes transmetalation or ligand exchange with the Pd(II) complex.

-

Reductive Elimination: The desired 3-(methylthio)thiophene is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Caption: Palladium-catalyzed C-S cross-coupling.

This approach offers the advantage of high functional group tolerance and can often be performed under milder conditions than the organometallic routes. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Characterization of 3-(Methylthio)thiophene

Proper characterization of the synthesized product is essential to confirm its identity and purity. The following are typical spectroscopic data for 3-(methylthio)thiophene.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~7.30 (dd, 1H, H5), ~7.10 (dd, 1H, H2), ~6.95 (dd, 1H, H4), ~2.50 (s, 3H, S-CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~138 (C3), ~129 (C5), ~126 (C2), ~120 (C4), ~19 (S-CH₃) ppm |

| Mass Spec (EI) | m/z 130 (M⁺), fragments corresponding to loss of CH₃ and S |

| Infrared (IR) | ν ~3100 (C-H aromatic), ~2920 (C-H aliphatic), ~1400-1500 (C=C aromatic) cm⁻¹ |

Conclusion

The synthesis of 3-(methylthio)thiophene can be reliably achieved through several well-established methods. The lithiation of 3-bromothiophene followed by quenching with dimethyl disulfide remains a highly effective and widely used laboratory procedure, offering excellent yields. The Grignard-based route provides a viable, and often more economical, alternative for larger-scale productions. Palladium-catalyzed cross-coupling reactions represent a more modern approach with broader functional group compatibility, albeit at a higher initial cost.

The choice of synthetic route will ultimately be guided by the specific requirements of the researcher, including scale, cost, and the chemical environment of the target molecule. By understanding the underlying mechanisms and having access to detailed experimental protocols, scientists and drug development professionals are well-equipped to produce this valuable building block for their research endeavors.

References

-

Processes for producing 3-(methylthio) thiophene. US20120178943A1. Google Patents. [2]

-

3-methylthiophene. Organic Syntheses Procedure. [Link]

-

3-bromothiophene. Organic Syntheses Procedure. [Link]

-

Processes for producing 3-(methylthio) thiophene. WO2011041126A1. Google Patents. [3]

-

Therapeutic importance of synthetic thiophene. PMC - PubMed Central. [Link][1]

-

A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. PubMed. [Link]

-

Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. ResearchGate. [Link]

Sources

3-(methylthio)thiophene chemical properties

An In-depth Technical Guide to 3-(Methylthio)thiophene: Properties, Synthesis, and Reactivity

Introduction

3-(Methylthio)thiophene is a heterocyclic organosulfur compound that serves as a versatile and valuable building block in organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-rich thiophene ring and the sulfur atom of the methylthio group, dictate its reactivity and make it a precursor for a wide range of functionalized molecules. This guide provides a comprehensive overview of the core chemical properties, spectroscopic data, synthesis, and reactivity of 3-(methylthio)thiophene, with a focus on its applications for researchers, scientists, and professionals in drug development and materials science. Thiophene-based structures are well-recognized "privileged structures" in medicinal chemistry, known to be part of numerous compounds with significant anti-inflammatory and antimicrobial activities.[1][2]

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-(methylthio)thiophene are crucial for its handling, characterization, and application in synthetic chemistry.

Core Chemical Properties

A summary of the key physicochemical properties is presented below. These values are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 20731-74-2 | [3][4] |

| Molecular Formula | C₅H₆S₂ | [3][4] |

| Molecular Weight | 130.23 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 93-94 °C @ 30 mmHg | [5] |

| logP | 2.52 (Predicted) | [5] |

| Water Solubility | 0.43 g/L (Predicted) | [5] |

| Synonyms | 3-(Methylsulfanyl)thiophene, Methyl 3-thienyl sulfide | [3][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-(methylthio)thiophene.

| Technique | Data Interpretation |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the three aromatic protons on the thiophene ring and a singlet for the methyl protons. The aromatic signals are typically found between δ 6.9-7.4 ppm, with coupling patterns that reveal their relative positions. The methyl group (-SCH₃) appears as a sharp singlet, usually around δ 2.5 ppm. |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon framework, showing five distinct signals: four for the thiophene ring carbons and one for the methyl carbon. The carbon attached to the methylthio group (C3) will have a characteristic chemical shift, as will the other ring carbons (C2, C4, C5).[6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 130). Key fragmentation patterns can help confirm the structure.[3][6] |

| Infrared (IR) | The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic ring and the methyl group, as well as C=C and C-S stretching vibrations typical of a substituted thiophene. |

Synthesis of 3-(Methylthio)thiophene

The most common and efficient synthesis of 3-(methylthio)thiophene involves the lithiation of a 3-halothiophene precursor followed by quenching with an electrophilic sulfur source. This method provides good yields and high purity.

Workflow: Synthesis from 3-Bromothiophene

The following diagram illustrates the standard synthetic pathway.

Caption: Synthetic workflow for 3-(methylthio)thiophene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3-(methylthio)thiophene.[7][8]

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Dimethyl disulfide (DMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Heptane or Hexane

-

Deionized water

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add heptane (or hexane) and the solution of n-BuLi.

-

Cooling: Cool the reaction mixture to -30 °C using a suitable cooling bath (e.g., acetone/dry ice).

-

Formation of 3-Lithiothiophene: In a separate flask, prepare a solution of 3-bromothiophene in anhydrous THF. Add this solution dropwise to the cooled n-BuLi mixture while maintaining the internal temperature between -30 °C and -25 °C. The addition should take approximately 30-45 minutes.

-

Causality: This step performs a halogen-metal exchange. The low temperature is critical to prevent side reactions and ensure the stability of the highly reactive 3-lithiothiophene intermediate.

-

-

Stirring: After the addition is complete, stir the resulting mixture for 1 hour at the same temperature to ensure complete formation of the organolithium species.

-

Electrophilic Quench: Add dimethyl disulfide (DMDS) dropwise to the reaction mixture, ensuring the temperature does not rise above -20 °C.

-

Causality: DMDS acts as the electrophile, providing the "-SCH₃" group. The exotherm of this step must be carefully managed.

-

-

Completion: Stir the reaction for an additional hour after the DMDS addition is complete.

-

Quenching and Workup: Slowly warm the reaction mixture to 0 °C and quench by the careful addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-(methylthio)thiophene.

-

Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) and spectroscopic methods (NMR, MS) to ensure it meets the required specifications (>99% purity is achievable).[8]

-

Chemical Reactivity and Strategic Functionalization

The reactivity of 3-(methylthio)thiophene is dominated by reactions on the thiophene ring, primarily electrophilic substitution and metalation. The methylthio group (-SCH₃) acts as an ortho-, para-directing group, influencing the regioselectivity of these transformations.

Regioselectivity in Lithiation Reactions

Direct lithiation of 3-(methylthio)thiophene with strong bases like n-BuLi can be complex. The directing abilities of the ring sulfur and the exocyclic methylthio group compete, often leading to a mixture of products where lithiation occurs at the 2- and 5-positions.[9]

However, a highly regiospecific approach has been developed to overcome this challenge, allowing for selective functionalization at either the 2- or 5-position.[9] This method is a cornerstone for the controlled synthesis of disubstituted thiophenes.

Caption: Regiocontrol in the lithiation of 3-(methylthio)thiophene.

Key Synthetic Transformations

-

Electrophilic Bromination: Reaction with N-bromosuccinimide (NBS) proceeds with high selectivity to yield 2-bromo-3-(methylthio)thiophene.[9] This product is a key intermediate for subsequent regiospecific functionalization at the 2-position via halogen-metal exchange.

-

Metalation-Alkylation/Acylation: As outlined in the diagram above, conversion of the bromo-intermediate to the 2-lithio species allows for the introduction of a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) exclusively at the 2-position. For example, quenching with carbon dioxide provides 3-(methylthio)thiophene-2-carboxylic acid in good yield.[9]

Applications in Drug Development and Materials Science

The thiophene scaffold is a cornerstone in medicinal chemistry, and functionalized derivatives like 3-(methylthio)thiophene are critical intermediates.[10][11]

-

Drug Discovery: The ability to selectively functionalize the thiophene ring at different positions allows for the creation of diverse molecular libraries for screening. Thiophene derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[1][2]

-

Materials Science: 3-(Alkylthio)thiophenes are precursors to poly(3-alkylthio)thiophenes, a class of conductive polymers. These materials are of great interest for applications in electronics, such as in organic field-effect transistors (OFETs), sensors, and electrochromic devices.[8]

Safety and Handling

As with many organosulfur compounds, appropriate safety measures are essential when handling 3-(methylthio)thiophene.

-

Hazards: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation. It is advisable to consult the specific Safety Data Sheet (SDS) from the supplier before use.

-

Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

Conclusion

3-(Methylthio)thiophene is a synthetically versatile building block with significant applications in both pharmaceutical and materials research. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its effective use. The ability to control the regioselectivity of its reactions, particularly through strategic lithiation protocols, unlocks access to a vast chemical space of novel thiophene derivatives, paving the way for the development of new drugs and advanced materials.

References

-

Wikipedia contributors. (2023). 3-Methylthiophene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 3-(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519806, 3-(Methylthio)thiophene. Retrieved from [Link]

-

Saleh, N., & Ibrahim, T. S. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 63. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Exploring the Potential: 3-Methylthiophene in Advanced Materials and Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20158044, 3-(Methylthio)methylthiophene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Asif, M. (2022). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(methylthio)thiophene. Retrieved from [Link]

-

FooDB. (2019). Showing Compound 3-(Methylthio)thiophene (FDB010924). Retrieved from [Link]

- Silverman, R. B., & Holladay, M. W. (1981). The directing ability of the methylthio substituent in lithiation reactions of thiophenes. The Journal of Organic Chemistry, 46(21), 4481–4483.

- Google Patents. (n.d.). US20120178943A1 - Processes for producing 3-(methylthio) thiophene.

- Google Patents. (n.d.). WO2011041126A1 - Processes for producing 3-(methylthio) thiophene.

- Fattuoni, C., et al. (2007). Metallation Reactions. XXXVI. A Study on the Metallation of (Methylthio)- and (Methylsulfonyl)thiophenes. Journal of Heterocyclic Chemistry, 44(3), 609-615.

- Wu, G., et al. (2008). A New Facile Approach to the Synthesis of 3-Methylthio-Substituted Furans, Pyrroles, Thiophenes, and Related Derivatives. The Journal of Organic Chemistry, 73(8), 3242-3245.

-

Fattuoni, C., et al. (2025, August 7). Metallation Reactions. Part 36. A Study on the Metalation of (Methylthio)- and (Methylsulfonyl)thiophenes. ResearchGate. Retrieved from [Link]

- Garve, L. K., & Langer, P. (2017). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 22(10), 1636.

-

Cognizance Journal of Multidisciplinary Studies. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

- Fattuoni, C., et al. (2006). One-Step Polyfunctionalization of (Methylthio)thiophenes. Synthesis, 2006(19), 3229-3234.

- Garve, L. K., & Langer, P. (2017). Synthesis of 3-(methylthio)-2-phenyl-4,5-dipropylthiophene. Molecules.

- Doss, G. A., & Baillie, T. A. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1345-1359.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene, 3-(methylthio)- [webbook.nist.gov]

- 4. 3-(methylsulfanyl)thiophene | 3-(Methylthio)thiophene | TargetMol [targetmol.com]

- 5. Showing Compound 3-(Methylthio)thiophene (FDB010924) - FooDB [foodb.ca]

- 6. 3-(Methylthio)thiophene | C5H6S2 | CID 519806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20120178943A1 - Processes for producing 3-(methylthio) thiophene - Google Patents [patents.google.com]

- 8. WO2011041126A1 - Processes for producing 3-(methylthio) thiophene - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cognizancejournal.com [cognizancejournal.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Profiling of 3-(Methylthio)thiophene

This guide provides an in-depth technical analysis of 3-(methylthio)thiophene, a critical organosulfur building block used in the synthesis of functionalized conducting polymers and pharmaceutical intermediates.

Executive Summary

3-(Methylthio)thiophene (CAS: 20731-74-2) is a functionalized thiophene derivative distinguished by the presence of a methylthio (-SMe) group at the

Molecular Identity & Structural Analysis

The compound consists of a thiophene ring substituted at the C3 position with a methylsulfanyl group. This asymmetry is crucial for regioregular polymer synthesis; the steric bulk and electronic directing effects of the -SMe group dictate the head-to-tail (HT) coupling preference during oxidative or metal-catalyzed polymerization.

| Parameter | Data |

| IUPAC Name | 3-(Methylsulfanyl)thiophene |

| Common Synonyms | 3-(Methylthio)thiophene; 3-Thienyl methyl sulfide |

| CAS Registry Number | 20731-74-2 |

| Molecular Formula | C |

| Molecular Weight | 130.23 g/mol |

| SMILES | CSC1=CSC=C1 |

| InChI Key | OTYBVBDWIKXFDO-UHFFFAOYSA-N |

Thermodynamic & Physical Constants

The following data aggregates experimental values from industrial synthesis reports and chemical databases. Note that the boiling point is significantly higher than 3-methylthiophene (114 °C) due to the increased molecular weight and polarizability of the sulfide side chain.

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Colorless to pale yellow (pure); darkens to brown upon oxidation/storage. |

| Boiling Point | 93–94 °C | @ 30 Torr (Reduced Pressure) [1] |

| Density | 1.2 ± 0.1 g/cm³ | @ 20 °C [1] |

| Refractive Index ( | 1.59 | High index due to sulfur polarizability [2] |

| Flash Point | ~69 °C | Closed Cup (Estimated) |

| Solubility | Lipophilic | Soluble in DCM, THF, Toluene, Ethanol. Insoluble in water. |

| Vapor Pressure | Low | < 1 mmHg @ 20 °C (Estimated based on BP) |

Synthesis & Purity Considerations

The synthesis of 3-(methylthio)thiophene typically avoids direct electrophilic substitution due to poor regioselectivity. The preferred route utilizes Lithium-Halogen Exchange , which ensures exclusive substitution at the 3-position.

Core Synthetic Workflow

The reaction must be conducted under strictly anhydrous conditions (inert atmosphere, dry solvents) to prevent protonation of the lithiated intermediate.

-

Precursor: 3-Bromothiophene is the starting material.

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78 °C effects a rapid metal-halogen exchange, generating 3-lithiothiophene.

-

Sulfenylation: Dimethyl disulfide (DMDS) is added as the electrophile. The lithiated species attacks the disulfide bond, installing the -SMe group.

Figure 1: The regioselective synthesis pathway avoids isomer mixtures common in electrophilic substitution.

Impurity Profile

-

3,3'-Bithiophene: Formed via oxidative coupling of the lithiated species if trace oxidants are present.

-

3-Bromothiophene: Unreacted starting material (removable via fractional distillation).

-

Disulfides: Excess DMDS must be removed during workup.

Spectral Characterization

Identification of 3-(methylthio)thiophene is confirmed via Nuclear Magnetic Resonance (NMR).[1][2] The methylthio group appears as a distinct singlet, while the thiophene ring protons show characteristic coupling.

| Technique | Signal / Peak | Assignment | Notes |

| -SCH | Methyl protons on sulfur. | ||

| Thiophene H2, H4, H5 | Complex splitting due to H-H coupling ( | ||

| -SCH | Typical methylthio carbon shift. | ||

| GC-MS | [M] | Molecular ion peak. | |

| [M - CH | Loss of methyl group. |

Applications in Research & Development

Conducting Polymers (P3MTT)

The primary utility of 3-(methylthio)thiophene is as a monomer for Poly(3-methylthio)thiophene .

-

Regioregularity: Unlike alkyl chains, the thio-ether linkage influences the planarization of the polymer backbone.

-

Conductivity: The sulfur atom in the side chain can participate in non-covalent interactions (S···S interactions) between polymer chains, potentially enhancing charge transport mobility in thin films [3].

-

Functionalization: The monomer can be further brominated at the 2 and 5 positions to serve as a substrate for Grignard Metathesis (GRIM) polymerization, yielding highly regioregular polymers.

Pharmaceutical Intermediate

The thiophene ring is a classic bioisostere for benzene in medicinal chemistry. The 3-methylthio derivative serves as a scaffold for:

-

Antibacterial agents: Derivatives of methylthiothiophene have been explored for activity against multi-drug resistant strains.

-

Anti-inflammatory drugs: Used as a core motif in non-steroidal anti-inflammatory drug (NSAID) development.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

GHS Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Odor: Like most organic sulfides and thiophenes, this compound has a potent, disagreeable "stench." All handling must occur inside a functioning fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is sensitive to oxidation (forming sulfoxides/sulfones) and light.

References

-

ECHEMI Database. 3-(Methylthio)thiophene Physical Properties. CAS 20731-74-2 Data Sheet.[3] Link

-

AK Scientific. Product Specification: 3-(Methylthio)thiophene.[1] Catalog Data. Link

-

Goldoni, F. (2000).[4] Thiophene-based pi-conjugated polymers: synthetic design towards the control of their supramolecular architecture.[4] Eindhoven University of Technology.[4] Link

-

PubChem. 3-(Methylthio)thiophene Compound Summary. National Library of Medicine. Link

Sources

3-(methylthio)thiophene CAS number and identifiers

[2]

Chemical Identity & Physiochemical Profile

3-(Methylthio)thiophene (CAS 20731-74-2) is a thiophene derivative characterized by a methylsulfide group at the 3-position.[2][3] Unlike its alkylated analog (3-methylthiophene), the presence of the sulfur atom in the side chain introduces unique electronic properties, including the potential for non-covalent S[1][2]···S intermolecular interactions in solid-state packing, which is critical for organic semiconductor applications.[2]

Core Identifiers & Properties

| Parameter | Technical Specification |

| CAS Registry Number | 20731-74-2 |

| IUPAC Name | 3-(Methylsulfanyl)thiophene |

| Synonyms | 3-Thienyl methyl sulfide; Methyl 3-thienyl sulfide |

| Molecular Formula | C₅H₆S₂ |

| Molecular Weight | 130.23 g/mol |

| SMILES | CSC1=CSC=C1 |

| InChIKey | OTYBVBDWIKXFDO-UHFFFAOYSA-N |

Physical Data

| Property | Value | Condition/Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 89–92 °C | @ 15 mmHg [1] |

| Density | 1.20 g/mL | @ 20 °C [2] |

| Refractive Index | 1.59 | @ 20 °C [2] |

| Solubility | Organic solvents | Soluble in DCM, THF, Et₂O; Insoluble in water |

Synthetic Methodology: The Lithiation-Sulfenylation Route

The most robust and field-proven synthesis of 3-(methylthio)thiophene involves a halogen-lithium exchange followed by electrophilic trapping with a disulfide.[2] This method is preferred over nucleophilic aromatic substitution due to the electron-rich nature of the thiophene ring, which resists nucleophilic attack.[2]

Experimental Protocol

Reaction Principle: 3-Bromothiophene is treated with an alkyllithium reagent to generate 3-lithiothiophene, which is unstable at room temperature and must be trapped immediately with dimethyl disulfide (MeSSMe).[2]

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add anhydrous ether (or THF) and cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Add 3-bromothiophene (1.0 equiv). Slowly add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 30 minutes.

-

Critical Control Point: Maintain internal temperature below -70 °C to prevent ring-opening or scrambling of the lithio species [3].[2]

-

-

Equilibration: Stir at -78 °C for 45–60 minutes to ensure complete formation of 3-lithiothiophene.

-

Sulfenylation: Add dimethyl disulfide (1.2 equiv) dropwise.[2] The solution may change color (often yellow to clear/white precipitate).[2]

-

Workup: Allow the mixture to warm to room temperature (0 °C to 20 °C) over 2 hours. Quench with saturated NH₄Cl solution.[2] Extract with diethyl ether, dry over MgSO₄, and concentrate.[1][2]

-

Purification: Distill under reduced pressure (approx. 15 mmHg) to isolate the pure product.

Synthesis Pathway Diagram

Figure 1: Lithiation-sulfenylation pathway for the synthesis of 3-(methylthio)thiophene.[1][2]

Reactivity & Functionalization

As a building block, 3-(methylthio)thiophene offers two primary vectors for modification: electrophilic aromatic substitution (EAS) on the ring and oxidation of the sulfide side chain.[2]

Electrophilic Aromatic Substitution (EAS)

The methylthio group is an electron-donating group (EDG) by resonance, directing incoming electrophiles primarily to the 2-position (ortho to the sulfur) and secondarily to the 5-position .[2]

-

Bromination: Reaction with NBS (N-bromosuccinimide) yields 2-bromo-3-(methylthio)thiophene, a precursor for cross-coupling reactions (Suzuki, Stille).[2]

-

Polymerization: Oxidative polymerization (e.g., with FeCl₃) or electrochemical polymerization links the monomers at the 2 and 5 positions, forming Poly[3-(methylthio)thiophene].[1][2]

Oxidation

The sulfide sulfur can be selectively oxidized to the sulfoxide or sulfone using m-CPBA or H₂O₂.[2] This alters the electronic character from electron-donating (sulfide) to electron-withdrawing (sulfone), allowing for fine-tuning of the HOMO/LUMO levels in optoelectronic materials.[2]

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways for functionalizing the thiophene core and side chain.[2]

Applications in Research & Development

Organic Electronics (OFETs & Conductive Polymers)

3-(Methylthio)thiophene is a critical monomer for the synthesis of Poly[(3-alkylthio)thiophene]s .[2]

-

Mechanism: Unlike standard alkyl side chains (e.g., P3HT), the alkylthio side chain induces S[1][2]···S non-covalent interactions between polymer chains.[2]

-

Benefit: These interactions promote planarization of the polymer backbone and tighter π-π stacking in the solid state, which significantly enhances charge carrier mobility in Organic Field-Effect Transistors (OFETs) [4].[2]

Medicinal Chemistry

In drug design, the thiophene ring acts as a bioisostere for benzene.[1] The addition of the methylthio group serves specific purposes:

-

Metabolic Handle: The sulfide can be metabolized to sulfoxides, altering the drug's polarity and excretion profile.[1]

-

Electronic Modulation: It increases the electron density of the ring compared to a simple methyl group, potentially strengthening cation-π interactions within a protein binding pocket.[2]

Safety & Handling Protocols

GHS Classification:

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[2] Sulfides are prone to slow oxidation in air.[2]

-

Temperature: Refrigerate (2–8 °C) to maintain purity.

-

Odor Control: Like most organic sulfides, this compound has a potent, disagreeable odor (stench).[1][2] All handling must occur within a functioning fume hood.[2] Bleach (sodium hypochlorite) can be used to oxidize trace residues on glassware, neutralizing the odor before removal from the hood.[1][2]

References

-

ChemWhat.[2] (n.d.). 3-(Methylthio)thiophene CAS#: 20731-74-2.[2][3][8][9] Retrieved from [Link]

-

Google Patents. (2010).[2] Processes for producing 3-(methylthio)thiophene (WO2011041126A1). Retrieved from [1][2]

-

National Taiwan University.[2] (2021).[2][4][7][10][11] Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. Retrieved from [Link][1][2]

-

National Institutes of Health (NIH).[2] (2025).[2][4][12] PubChem Compound Summary for CID 519806, 3-(Methylthio)thiophene. Retrieved from [Link][1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Methylthio)thiophene | C5H6S2 | CID 519806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. angenechemical.com [angenechemical.com]

- 9. 20731-74-2 3-(Methylthio)thiophene AKSci Z0368 [aksci.com]

- 10. Synthesis and characterization of poly(3-methyl thiophene) nanospheres in magnetic ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

Introduction: The Significance of 3-(Methylthio)thiophene and Its Spectroscopic Characterization

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(Methylthio)thiophene

This guide provides a comprehensive exploration of the principles and practices involved in the infrared (IR) spectroscopic analysis of 3-(methylthio)thiophene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a foundational understanding of the technique's application, the causality behind experimental choices, and a robust framework for interpreting the resulting spectral data.

3-(Methylthio)thiophene (C₅H₆S₂) is a heterocyclic aromatic compound featuring a thiophene ring substituted at the 3-position with a methylthio (-SCH₃) group.[1] Thiophene and its derivatives are cornerstone structures in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[2][3] The precise structural characterization of these molecules is paramount to understanding their function and ensuring their purity, making analytical techniques like Infrared (IR) spectroscopy indispensable.

IR spectroscopy is a powerful, non-destructive analytical method that probes the vibrational modes of molecules.[4] By measuring the absorption of infrared radiation at specific frequencies, a unique spectral "fingerprint" is generated. This spectrum reveals the presence of specific functional groups and provides deep insights into the molecular architecture, making it an essential tool for identity confirmation, quality control, and structural elucidation of compounds like 3-(methylthio)thiophene.[4]

Theoretical Framework: Predicting the Vibrational Spectrum

The IR spectrum of 3-(methylthio)thiophene is a composite of the vibrational modes originating from its two primary structural components: the thiophene ring and the methylthio substituent. Understanding the expected frequencies for each is the first step in accurate spectral interpretation.

Molecular Structure of 3-(Methylthio)thiophene

Caption: Molecular structure of 3-(methylthio)thiophene.

Expected Vibrational Modes

-

Thiophene Ring Vibrations : As a heteroaromatic system, the thiophene ring exhibits several characteristic vibrations.

-

Aromatic C-H Stretching : The C-H bonds on the aromatic ring stretch at higher frequencies than their aliphatic counterparts due to the sp² hybridization of the carbon atoms. These absorptions are typically found in the 3100-3000 cm⁻¹ region.[5]

-

Ring C=C Stretching : The conjugated double bonds within the thiophene ring give rise to a series of stretching vibrations, usually appearing as multiple bands in the 1600-1450 cm⁻¹ range.[5]

-

C-H Bending (Deformations) : These vibrations occur at lower energies. In-plane bending modes for thiophene derivatives are observed between 1283-909 cm⁻¹ , while out-of-plane bending modes, which are highly sensitive to the substitution pattern, appear in the 900-650 cm⁻¹ region.[2][6]

-

Ring C-S Stretching : The stretching of the carbon-sulfur bond within the heterocyclic ring is a weaker absorption found in the fingerprint region, typically between 850-600 cm⁻¹ .[2]

-

-

Methylthio Group (-SCH₃) Vibrations :

-

Aliphatic C-H Stretching : The methyl group's C-H bonds exhibit both symmetric and asymmetric stretching modes, which appear just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range. The presence of these peaks alongside the aromatic C-H stretches is a key diagnostic feature.

-

Aliphatic C-H Bending : The methyl group also has characteristic bending (deformation) vibrations. The asymmetric bending typically appears around 1450 cm⁻¹ , while the symmetric "umbrella" mode is found near 1375 cm⁻¹ .

-

C-S Stretching : The stretching of the exocyclic C-S bond (the bond between the methyl carbon and the sulfur atom) is expected in the 750-600 cm⁻¹ range.[7] This band can sometimes overlap with other vibrations in the complex fingerprint region.

-

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

The trustworthiness of any spectral result hinges on a meticulous experimental protocol. Each step is designed to eliminate variables and validate the final data.

Experimental and Logic Workflow

Caption: A self-validating workflow for FTIR analysis.

Step-by-Step Methodology

-

Sample Preparation (Liquid Film Method) :

-

Purity Check : Ensure the 3-(methylthio)thiophene sample is of high purity. Impurities (e.g., solvents, residual reactants) will introduce extraneous peaks and confound the analysis.

-

Salt Plate Selection : Choose two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. These materials are transparent to mid-infrared radiation and are thus ideal. Causality: Using a material that absorbs in the region of interest would obscure the sample's spectrum.

-

Application : Place a single, small drop of the neat liquid sample onto the surface of one salt plate.

-

Film Formation : Gently place the second salt plate on top of the first, spreading the drop into a thin, uniform liquid film. Avoid applying excessive pressure, which could damage the plates. The goal is a film thin enough to allow sufficient light transmission without causing total absorption (peak saturation).

-

-

Data Acquisition (Using a Fourier Transform Spectrometer) :

-

Background Scan : With the sample chamber empty, perform a background scan. This is a critical self-validating step. Causality: The background spectrum captures the instrument's response and any atmospheric absorbers (CO₂, H₂O). This spectrum is automatically subtracted from the sample spectrum to provide data purely from the analyte.

-

Instrument Parameters : Set the acquisition parameters. Standard, high-quality settings include:

-

Spectral Range : 4000–400 cm⁻¹

-

Resolution : 4 cm⁻¹ (A good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio).

-

Number of Scans : 16 to 32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio, ensuring weak peaks are reliably detected.

-

-

Sample Scan : Place the prepared salt plate assembly into the spectrometer's sample holder and acquire the spectrum.

-

-

Data Processing :

-

Baseline Correction : If the spectral baseline is not flat, apply a baseline correction algorithm. A sloped baseline can be caused by scattering or sample thickness issues and can affect peak intensity and position.

-

Presentation : Display the spectrum in "Transmittance" mode, where absorptions appear as downward-pointing peaks.

-

Data Interpretation: Correlating Spectrum to Structure

The acquired spectrum is now analyzed by assigning the observed absorption bands to the predicted molecular vibrations. The simultaneous presence of peaks from both the thiophene ring and the methylthio group provides a robust confirmation of the molecule's identity.

Summary of Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Component |

| 3100–3050 | C-H Aromatic Stretching | Medium to Weak | Thiophene Ring |

| 2975–2850 | C-H Aliphatic Stretching (Asymmetric & Symmetric) | Medium | -SCH₃ Group |

| 1550–1450 | C=C Aromatic Ring Stretching | Medium to Strong | Thiophene Ring |

| ~1450 | C-H Aliphatic Asymmetric Bending (Deformation) | Medium | -SCH₃ Group |

| ~1375 | C-H Aliphatic Symmetric Bending (Deformation) | Weak | -SCH₃ Group |

| 1250–1000 | C-H Aromatic In-Plane Bending | Medium | Thiophene Ring |

| 900–700 | C-H Aromatic Out-of-Plane Bending | Strong | Thiophene Ring |

| 850–600 | C-S Ring & Exocyclic Stretching | Medium to Weak | Both |

Detailed Analysis of Spectral Regions

-

The C-H Stretching Region (3100-2850 cm⁻¹) : This is often the most straightforward region to interpret. The presence of weaker peaks just above 3000 cm⁻¹ is a clear indicator of the aromatic C-H bonds on the thiophene ring.[8] Concurrently, the stronger, sharper peaks just below 3000 cm⁻¹ confirm the existence of the aliphatic methyl group. The observation of both types of C-H stretches is a powerful first piece of evidence for the proposed structure.

-

The Double Bond Region (1600-1450 cm⁻¹) : A series of absorptions in this region corresponds to the C=C stretching vibrations of the thiophene ring. Their presence confirms the aromatic character of the five-membered ring.

-

The Fingerprint Region (< 1300 cm⁻¹) : This region is often complex, containing a multitude of bending and stretching vibrations that are unique to the molecule as a whole. While challenging to interpret fully from first principles, key bands can be identified. The strong peaks between 900-700 cm⁻¹ are characteristic of C-H out-of-plane bending and are highly diagnostic of the substitution pattern on the ring.[6][9] Furthermore, the C-S stretching vibrations for both the ring and the methylthio group reside here, providing direct evidence of the sulfur-containing moieties.[2][7]

Conclusion

Infrared spectroscopy provides a rapid, reliable, and information-rich method for the structural characterization of 3-(methylthio)thiophene. By systematically evaluating the key spectral regions—C-H stretching, double-bond vibrations, and the fingerprint region—a scientist can confidently confirm the presence of both the thiophene ring and the methylthio substituent. The self-validating nature of the experimental workflow, from background correction to the comprehensive matching of observed peaks with theoretical vibrations, ensures a high degree of confidence in the analytical result. This makes FTIR spectroscopy an indispensable technique in the synthesis, quality control, and development of novel thiophene-based compounds.

References

- Vertex AI Search. (n.d.). Ir Spectroscopy Aromatic Ring.

- Mary, Y. S., & Balachandran, V. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

- Sone, T., & Abe, Y. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.

- Unknown Author. (n.d.). Synthesis, Characterization of thiophene derivatives and its biological applications.

- Debus, B., et al. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. AMT.

- Lu, X., et al. (n.d.). Investigating antibacterial effects of garlic (Allium sativum) concentrate and garlic-derived organosulfur compounds on Campylobacter jejuni by using Fourier transform infrared spectroscopy, Raman spectroscopy, and electron microscopy. PubMed.

- Unknown Author. (2017). Research Article. International Journal of Pharmaceutical Sciences Review and Research.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

-

National Center for Biotechnology Information. (n.d.). 3-(Methylthio)thiophene. PubChem. Retrieved January 30, 2026, from [Link]

- ResearchGate. (n.d.). Synthesis and characterization of 3-methylthiophene bromides.

- Zaleski, D. P., et al. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. PMC - NIH.

- Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

-

NIST. (n.d.). Thiophene, 3-methyl-. NIST WebBook. Retrieved January 30, 2026, from [Link]

- Organic Syntheses. (n.d.). 3-methylthiophene.

- Rao, C. N. R., & Venkataraghavan, R. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS.

- ResearchGate. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier Transform-Infrared Spectroscopy.

-

Margoshes, M., & Fassel, V. A. (n.d.). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.

-

NIST. (n.d.). Thiophene. NIST Chemistry Webbook. Retrieved January 30, 2026, from [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved January 30, 2026, from [Link]

-

NIST. (n.d.). Thiophene, 3-methyl-. NIST WebBook. Retrieved January 30, 2026, from [Link]

Sources

- 1. 3-(Methylthio)thiophene | C5H6S2 | CID 519806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. journalwjarr.com [journalwjarr.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(Methylthio)thiophene

Foreword: Unveiling the Molecular Blueprint of a Key Thiophene Derivative

For researchers, scientists, and professionals in drug development, a profound understanding of the structural characterization of heterocyclic compounds is paramount. 3-(Methylthio)thiophene, a sulfur-containing aromatic compound, and its isomers are significant building blocks in the synthesis of various pharmaceuticals and agrochemicals. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the unequivocal identification and structural elucidation of such volatile and semi-volatile compounds. This guide provides an in-depth technical exploration of the mass spectrometry analysis of 3-(methylthio)thiophene, moving beyond a simple recitation of methods to explain the underlying principles and rationale that govern analytical choices. Our focus is to equip the reader with the expertise to not only replicate but also to critically understand and adapt these methodologies for robust and reliable results.

Foundational Principles of 3-(Methylthio)thiophene Analysis via Mass Spectrometry

The journey of a 3-(methylthio)thiophene molecule through a mass spectrometer is a process of transformation and detection. Understanding this journey is key to interpreting the resulting data. The most common approach for a volatile compound like 3-(methylthio)thiophene is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

The Synergy of Gas Chromatography and Mass Spectrometry

Gas chromatography serves as the powerful separation engine in this analytical duo. A sample containing 3-(methylthio)thiophene is first vaporized and introduced into a long, thin capillary column. An inert carrier gas, typically helium or nitrogen, propels the sample through the column. The inner surface of the column is coated with a stationary phase, a liquid or polymer that interacts with the components of the sample. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase. Less volatile compounds or those with stronger interactions with the stationary phase travel slower, resulting in a separation of the mixture into its individual components. For thiophene analysis, a variety of capillary columns can be employed, with selection depending on the complexity of the sample matrix.[1]

As the separated components, including 3-(methylthio)thiophene, exit the GC column, they enter the ion source of the mass spectrometer.

Electron Ionization (EI): Crafting a Molecular Fingerprint

Electron Ionization is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule. This energy not only ionizes the molecule but also causes it to fragment in a predictable and reproducible manner. In the EI source, the gaseous 3-(methylthio)thiophene molecules are bombarded by a high-energy electron beam (typically 70 eV). This interaction can eject an electron from the molecule, creating a positively charged molecular ion (M⁺•).

C₅H₆S₂ + e⁻ → [C₅H₆S₂]⁺• + 2e⁻

This molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of these fragments is unique to the molecule's structure and serves as a "molecular fingerprint," allowing for its identification.

A Validated Experimental Protocol for GC-MS Analysis

The following protocol is a robust starting point for the analysis of 3-(methylthio)thiophene. The causality behind each parameter is explained to empower the analyst to make informed adjustments as needed.

Sample Preparation: The Foundation of Quality Data

For a volatile analyte like 3-(methylthio)thiophene, sample preparation is often straightforward. However, the choice of solvent and concentration is critical to avoid analytical artifacts and ensure optimal instrument performance.

Step-by-Step Protocol:

-

Solvent Selection: Choose a high-purity, volatile solvent in which 3-(methylthio)thiophene is readily soluble. Dichloromethane or hexane are excellent choices due to their volatility and compatibility with common GC stationary phases.

-

Standard Preparation: Prepare a stock solution of 3-(methylthio)thiophene in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a working concentration of 1-10 µg/mL. This concentration range is typically suitable for modern GC-MS systems and helps to avoid column overloading and detector saturation.

-

Sample Filtration (if necessary): If the sample is derived from a complex matrix, filtration through a 0.22 µm PTFE syringe filter is recommended to remove any particulate matter that could clog the GC inlet or column.

Instrumental Parameters: A Symphony of Controlled Conditions

The following table outlines a set of recommended GC-MS parameters for the analysis of 3-(methylthio)thiophene. The rationale for each parameter is provided to illustrate the self-validating nature of the protocol.

| Parameter | Value | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Split (e.g., 50:1) or Splitless | A split injection is suitable for concentrated samples to prevent column overload. For trace analysis, a splitless injection maximizes the amount of analyte reaching the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of 3-(methylthio)thiophene without thermal degradation. |

| Carrier Gas | Helium | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |

| Flow Rate | 1.0 mL/min (constant flow) | An optimal flow rate for a standard 0.25 mm i.d. column, balancing analysis time and separation efficiency. |

| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar to mid-polar column is suitable for separating a wide range of volatile and semi-volatile compounds, including thiophenes. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting temperature below the boiling point of the solvent allows for good peak shape. The temperature ramp ensures efficient elution of 3-(methylthio)thiophene and any other components in the sample. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for creating a reproducible fragmentation pattern for library matching. |

| Ionization Energy | 70 eV | The standard energy for EI, which provides consistent and extensive fragmentation for structural elucidation. |

| Source Temperature | 230 °C | Maintains the analyte in the gas phase within the ion source and minimizes contamination. |

| Quadrupole Temperature | 150 °C | Ensures consistent ion transmission through the mass analyzer. |

| Mass Range | m/z 40-300 | A range that encompasses the molecular ion and expected fragments of 3-(methylthio)thiophene. |

| Scan Rate | ~2 scans/sec | Provides sufficient data points across a chromatographic peak for accurate quantification and spectral deconvolution. |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the GC-MS analysis of 3-(methylthio)thiophene.

Data Interpretation: Deciphering the Mass Spectrum

The mass spectrum of 3-(methylthio)thiophene provides a wealth of structural information. The key is to systematically analyze the major fragment ions and propose a logical fragmentation pathway.

The Mass Spectrum of 3-(Methylthio)thiophene

The electron ionization mass spectrum of 3-(methylthio)thiophene is characterized by several key peaks. The molecular formula is C₅H₆S₂ and the molecular weight is approximately 130.23 g/mol .

| m/z | Proposed Fragment Ion | Relative Abundance |

| 130 | [C₅H₆S₂]⁺• (Molecular Ion) | High |

| 115 | [C₄H₃S₂]⁺ | High |

| 45 | [CHS]⁺ | High |

Note: Relative abundances can vary slightly depending on the instrument and tuning parameters.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 3-(methylthio)thiophene under electron ionization, based on established principles of mass spectral fragmentation of thiophenes and thioethers.

Explanation of the Fragmentation:

-

Formation of the Molecular Ion (m/z 130): The initial event is the removal of an electron from the 3-(methylthio)thiophene molecule to form the molecular ion, [C₅H₆S₂]⁺•. The presence of a prominent molecular ion peak is characteristic of aromatic compounds, which can stabilize the positive charge.

-

Formation of the [M-15]⁺ Ion (m/z 115): A major fragmentation pathway involves the cleavage of the C-S bond between the thiophene ring and the methyl group. This results in the loss of a methyl radical (•CH₃), which has a mass of 15 Da, leading to the formation of the stable thienylthiylium ion, [C₄H₃S₂]⁺, at m/z 115.

-

Formation of the [CHS]⁺ Ion (m/z 45): Another significant fragmentation involves the cleavage of the thiophene ring itself. This can lead to the formation of the thioformyl cation, [CHS]⁺, at m/z 45. This fragment is a common indicator of the presence of a thiophene ring in a molecule.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The use of a standard 70 eV electron ionization energy ensures that the fragmentation pattern is consistent and comparable to established mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library. The inclusion of a well-defined GC temperature program ensures reproducible retention times, which, when combined with the mass spectrum, provides a high degree of confidence in the identification of 3-(methylthio)thiophene. Furthermore, the rationale provided for each experimental parameter allows the analyst to understand the potential impact of any deviations from the protocol, fostering a deeper understanding and promoting the generation of reliable and defensible data.

Conclusion: A Powerful Tool for Molecular Characterization

The mass spectrometry analysis of 3-(methylthio)thiophene, when approached with a solid understanding of the underlying principles and a well-validated experimental protocol, is a powerful tool for its unambiguous identification and structural confirmation. This guide has provided a comprehensive overview, from sample preparation to data interpretation, with a focus on the "why" behind the "how." By understanding the causality of experimental choices and the logic of fragmentation pathways, researchers can confidently apply these techniques to their own work, advancing the fields of drug discovery, materials science, and beyond.

References

-

Barelli, L., et al. (2009). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Journal of Ethnopharmacology, 125(1), 135-141. [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 3-(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylthio)thiophene. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd ed.). Academic Press.

Sources

literature review on 3-(methylthio)thiophene applications

A Strategic Intermediate for Pharmaceuticals, Organic Electronics, and Flavor Chemistry

Executive Summary

3-(Methylthio)thiophene (CAS 20731-74-2) is a specialized organosulfur building block that distinguishes itself from its alkylated analog, 3-methylthiophene, through the electronic influence of the sulfur atom in the substituent. While often overshadowed by simple alkylthiophenes, the methylthio (-SCH₃) moiety imparts unique electronic donating properties (via resonance) and distinct solubility profiles to its derivatives. This guide analyzes its critical role in synthesizing conductive polymers with low oxidation potentials, its utility as a bioisostere in medicinal chemistry, and its scalable production via lithiation-sulfenylation protocols.

Chemical Identity & Electronic Properties

The core value of 3-(methylthio)thiophene lies in the thioether substituent . Unlike a methyl group (inductive donor), the methylthio group acts as a strong resonance donor but an inductive withdrawer. This duality fine-tunes the electron density of the thiophene ring, making it a "soft" nucleophile and significantly affecting the bandgap of derived polymers.

| Property | Data | Note |

| IUPAC Name | 3-(methylsulfanyl)thiophene | - |

| CAS Number | 20731-74-2 | Distinct from 3-methylthiophene (616-44-4) |

| Molecular Weight | 130.23 g/mol | - |

| Boiling Point | ~80°C (at reduced pressure) | Volatile liquid |

| Electronic Effect | Strong | Lowers oxidation potential of polymers |

| Odor Profile | Roasted, Sulfurous, Savory | Used in meat analog flavorings |

High-Fidelity Synthesis Protocol

Objective: Scalable synthesis of 3-(methylthio)thiophene from 3-bromothiophene minimizing cryogenic energy costs.

The industrial standard involves a lithium-halogen exchange followed by electrophilic sulfenylation. While traditional academic protocols require -78°C, optimized process chemistry (referenced in US20120178943A1) allows for operation at -20°C to -40°C by modulating the solvent system to control the exotherm.

Reagents & Equipment

-

Precursor: 3-Bromothiophene (high purity).

-

Lithiation Agent: n-Butyllithium (2.5M in hexanes).

-

Electrophile: Dimethyl disulfide (DMDS).

-

Solvent: THF/Heptane mixture (critical for temperature management).

-

Atmosphere: Dry Nitrogen or Argon (strictly anhydrous).

Step-by-Step Methodology

-

Cryogenic Setup: Charge a reactor with anhydrous THF and heptane (ratio 1:1). Cool to -40°C .

-

Lithiation (The Critical Step):

-

Add n-Butyllithium slowly.

-

Crucial: Add 3-bromothiophene dropwise. Maintain internal temperature below -30°C. The bromine atom at C3 is exchanged for lithium, generating 3-lithiothiophene .[1]

-

Insight: The C3 position is kinetically favored for exchange over deprotonation at C2 under these conditions.

-

-

Sulfenylation:

-

Once exchange is complete (monitor via GC aliquots quenched with D₂O), add Dimethyl Disulfide (DMDS) .

-

The nucleophilic 3-lithiothiophene attacks the S-S bond of DMDS.

-

Reaction:

.

-

-

Quench & Workup:

-

Warm to room temperature. Quench with saturated NH₄Cl.

-

Extract with ethyl acetate. Wash with brine to remove lithium mercaptides.

-

Distill under reduced pressure to isolate the pale yellow liquid.

-

Figure 1: Lithium-halogen exchange pathway for the synthesis of 3-(methylthio)thiophene.

Pharmaceutical Applications: The "Thio-Isostere" Strategy

In drug design, 3-(methylthio)thiophene serves as a strategic scaffold. It is not merely a passive linker but an active modulator of pharmacokinetics.

-

Bioisosterism: The -SMe group is a lipophilic bioisostere of the methoxy (-OMe) group. Replacing -OMe with -SMe often increases metabolic stability against O-demethylation (a common clearance pathway) while retaining hydrogen-bond accepting capability (albeit weaker).

-

Library Generation: The thiophene ring allows for regioselective functionalization .

-

Electrophilic Substitution: Occurs primarily at C2 (ortho to the sulfur ring atom) and C5 . The -SMe group at C3 directs incoming electrophiles to C2 due to synergistic activation with the ring sulfur.

-

Oxidation:[2][3] The sulfide side chain can be selectively oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me) , introducing polarity and altering the molecule's shape and solubility without changing the carbon skeleton.

-

Key Reaction Pathways for Drug Discovery

-

C2-Lithiation: Treatment with LDA selectively deprotonates C2, allowing coupling with aldehydes or ketones to form secondary alcohols (common in antihistamine analogs).

-

Suzuki-Miyaura Coupling: Bromination at C2 yields 2-bromo-3-(methylthio)thiophene, a versatile partner for cross-coupling to build biaryl systems found in kinase inhibitors.

Materials Science: Conductive Polymers

The polymerization of 3-(methylthio)thiophene yields Poly(3-methylthiothiophene) (PMTT) , a material of significant interest in organic electronics (OLEDs, sensors).

Comparison: Alkyl vs. Alkylthio Substituents

| Feature | Poly(3-hexylthiophene) (P3HT) | Poly(3-methylthiothiophene) (PMTT) |

| Substituent | -C₆H₁₃ (Alkyl) | -SCH₃ (Thioether) |

| Electronic Effect | Weak Donor (Inductive) | Strong Donor (Resonance) |

| Oxidation Potential | Moderate | Lower (Easier to dope) |

| Bandgap | ~1.9 eV | Lowered by S-donation |

| Solubility | High (due to long chain) | Moderate (requires specific solvents like DMSO/PC) |

Mechanism of Conductivity Enhancement:

The sulfur atom in the -SMe substituent possesses a lone pair that can overlap with the thiophene ring's

Experimental Application: PMTT is often synthesized electrochemically.[4][5] The resulting films are soluble in polar aprotic solvents (Propylene Carbonate, NMP), a rarity for conducting polymers which are typically insoluble. This allows for solution-processing of conductive coatings.

Figure 2: Structure-Property relationships in PMTT conductive polymers.

Flavor & Fragrance Chemistry

Beyond high-tech applications, 3-(methylthio)thiophene is a potent flavorant.

-

Sensory Profile: It contributes a "roasted," "meaty," or "allium-like" note.

-

Occurrence: It is formed via the Maillard reaction between sulfur-containing amino acids (cysteine/methionine) and reducing sugars.

-

Application: Used in trace amounts (ppm level) to formulate meat analogs (plant-based burgers) and coffee flavors to restore sulfur notes lost during processing.

Safety & Handling (MSDS Highlights)

-

Hazards: Like most low-molecular-weight organosulfur compounds, it is an irritant and possesses a strong, lingering stench.

-

Storage: Must be stored under inert gas (Argon/Nitrogen) at low temperature (2-8°C). The sulfide moiety is susceptible to air oxidation to the sulfoxide over time, which degrades purity.

-

Toxicity: Acute toxicity is generally low, but it is a skin and eye irritant (H315, H319).

References

-

Synthesis Process: Processes for producing 3-(methylthio)thiophene.[6][1][7] US Patent US20120178943A1. Link

-

Polymer Properties: Alves, M. R., et al. "Thiophene-based oligomers and polymers: Syntheses and applications."[8] Química Nova, 2009.[8] (Discusses PMTT solubility and conductivity). Link

-

Flavor Chemistry: FooDB Database Entry for 3-(Methylthio)thiophene (FDB010924). Link

-

Chemical Data: PubChem Compound Summary for CID 519806, 3-(Methylthio)thiophene. Link

-

Conductive Polymer Context: The Chemistry of Conducting Polythiophenes, Carnegie Mellon University. Link

Sources

- 1. US20120178943A1 - Processes for producing 3-(methylthio) thiophene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl disulfide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methylthiophene synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 3-(Methylthio)thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the chemical reactivity and stability of 3-(methylthio)thiophene, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. By delving into its electronic structure, reaction mechanisms, and stability profile, this document aims to equip researchers with the foundational knowledge required for its effective utilization in synthesis and drug development.

Introduction: The Significance of 3-(Methylthio)thiophene